molecular formula C13H18OS B13218000 6-Methyl-3-(2-methylphenyl)thian-3-ol

6-Methyl-3-(2-methylphenyl)thian-3-ol

Cat. No.: B13218000
M. Wt: 222.35 g/mol
InChI Key: DABXLOAZQLTIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(2-methylphenyl)thian-3-ol is an organic compound with the molecular formula C₁₃H₁₈OS It is a thian-3-ol derivative, characterized by a thian-3-ol ring substituted with a methyl group at the 6th position and a 2-methylphenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-methylphenyl)thian-3-ol typically involves the following steps:

    Formation of the Thian-3-ol Ring: The thian-3-ol ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiols and aldehydes or ketones.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-methylphenyl)thian-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

6-Methyl-3-(2-methylphenyl)thian-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-methylphenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-(3-methylphenyl)thian-3-ol: Similar structure with the methylphenyl group at a different position.

    6-Methyl-3-(4-methylphenyl)thian-3-ol: Another isomer with the methylphenyl group at the 4th position.

Uniqueness

6-Methyl-3-(2-methylphenyl)thian-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methylphenyl group can affect the compound’s interaction with molecular targets and its overall properties.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

6-methyl-3-(2-methylphenyl)thian-3-ol

InChI

InChI=1S/C13H18OS/c1-10-5-3-4-6-12(10)13(14)8-7-11(2)15-9-13/h3-6,11,14H,7-9H2,1-2H3

InChI Key

DABXLOAZQLTIRA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CS1)(C2=CC=CC=C2C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.